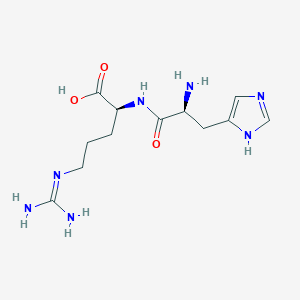

H-His-Arg-OH

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules and peptides is a critical aspect of chemical research. In the first paper, the authors report the synthesis of a homologous series of M-M bonded compounds for group 12 metals by reducing arylmetal halides with alkali metal/graphite or sodium hydride . This process resulted in compounds with almost linear C-M-M-C core structures, which were characterized by X-ray crystallography and NMR spectroscopy. The synthesis of arylmetal halides and hydrides was also described, with the latter showing mu-H-bridged structures in the case of zinc and cadmium .

In the third paper, a new synthesis method for the pentapeptide H-His-Phe-Arg-Try-Gly.OH is presented, which is significant due to the peptide's presence in hormones such as ACTH and MSH . The synthesis was performed stepwise, starting from the C-terminus, using the MZ group as the amino-protecting agent and the tosyl group to protect the guanidino group of arginine. This method overcomes the difficulties associated with the presence of tryptophan, arginine, and histidine in the peptide sequence .

Molecular Structure Analysis

The molecular structure of compounds is fundamental to understanding their properties and reactivity. The first paper provides insights into the molecular structure of the synthesized M-M bonded compounds, revealing almost linear C-M-M-C core structures with two-coordinate metals . The bond distances for the zinc, cadmium, and mercury species were measured, and the strength of these bonds was supported by DFT calculations, particularly noting the stronger Hg-Hg bond compared to Cd-Cd .

Chemical Reactions Analysis

The study of chemical reactions is essential for the development of new compounds and materials. The first paper discusses the decomposition of Ar'Cd(mu-H)2CdAr', which leads to the formation of the M-M bonded Ar'CdCdAr', supporting the view that the reduction of the iodide proceeds via the hydride intermediate . This reaction pathway is crucial for understanding the formation of M-M bonded compounds and the role of intermediates in such processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure and bonding. The first paper's findings on the bond distances and linear core structures of the M-M bonded compounds contribute to the understanding of their physical properties, such as rigidity and potential applications in materials science . The chemical properties, such as reactivity and stability, are also inferred from the synthesis and characterization of the arylmetal halides and hydrides, with the hydrides showing reactivity that leads to the formation of M-M bonded compounds .

The second paper, while not directly related to this compound, provides valuable information on the vibrational spectra of OH(-).H2O and Cl(-).H2O complexes, which could be relevant in the context of understanding the physical properties of hydrogen bonding and proton sharing in aqueous environments . This knowledge can be extrapolated to the study of peptides in solution, where similar interactions may play a role in their behavior and function.

Aplicaciones Científicas De Investigación

Combustion Systems and Chemiluminescence

- OH∗ Chemiluminescence in Hydrogen Combustion Systems : Research by Kathrotia et al. (2010) delved into the temporal variation of OH∗ chemiluminescence in hydrogen oxidation chemistry, aiming to validate a reaction scheme for OH∗ formation in H2/O2 systems. This study could offer insights into the combustion characteristics and kinetics relevant to compounds like H-His-Arg-OH under specific conditions (Kathrotia et al., 2010).

Atmospheric Chemistry

- Photochemistry of Nightglow Emissions : Meriwether (1989) reviewed the photochemistry of the hydrogen-oxygen family and its implications for nightglow emissions in the mesopause region. Understanding these emissions' production, closely related to the O atom concentration profile, may offer peripheral insights into this compound's behavior in atmospheric processes (Meriwether, 1989).

Reactive Oxygen Species and Redox Reactions

- Reactive Oxygen Species (ROS) Production : Studies like those by He et al. (2016) on heterogeneous Fenton reactions catalyzed by iron-based materials generating highly reactive hydroxyl radicals (OH) from H2O2 reactions could relate to the reactive properties and potential applications of this compound in environmental treatment technologies and understanding its interaction with reactive oxygen species (He et al., 2016).

Enzyme and Microbial Inactivation

- Ohmic Heating (OH) in Food Processing : The review by Makroo et al. (2020) on ohmic heating assisting in enzyme and microbial inactivation in foods discusses how electric current during heating might have non-thermal effects on enzyme activities. While not directly related to this compound, this study underscores the significance of understanding chemical reactions and interactions in the presence of electric fields, which could be relevant for exploring novel applications of this compound (Makroo et al., 2020).

Safety and Hazards

Direcciones Futuras

Research on Arg-rich ultra-short cationic lipopeptides suggests potential antimicrobial activity, indicating a possible future direction for "H-His-Arg-OH" . Additionally, the use of green binary solvent mixtures in solid-phase peptide synthesis presents an environmentally friendly alternative for peptide synthesis .

Mecanismo De Acción

Target of Action

H-His-Arg-OH, also known as histidine-arginine, is a dipeptide composed of the amino acids histidine and arginine. The primary targets of this compound are protein kinases, which play key roles in cellular signaling . Histidine, in particular, is known to interact with a variety of targets due to its unique molecular structure .

Mode of Action

this compound interacts with its targets through various mechanisms. Histidine can form four types of interactions: cation-π interactions, π-π stacking interactions, hydrogen-π interactions, and coordinate interactions with metallic cations . The mode of action of this compound is likely to involve a combination of these interactions, depending on the specific target and the environmental conditions.

Biochemical Pathways

For instance, histidine is often a key residue in enzyme catalytic reactions , suggesting that this compound could potentially affect enzymatic pathways.

Pharmacokinetics

It is known that the adme properties of most drugs strongly depend on their ability to pass through membranes via simple diffusion . Given that this compound is a small dipeptide, it is likely to be readily absorbed and distributed throughout the body.

Result of Action

Given the known roles of histidine and arginine in protein interactions, it is likely that this compound could influence a variety of cellular processes, potentially including enzyme activity, cellular signaling, and protein synthesis .

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of histidine, which in turn can influence its interaction with targets . Additionally, the presence of metallic cations could potentially influence the coordinate interactions of histidine .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N7O3/c13-8(4-7-5-16-6-18-7)10(20)19-9(11(21)22)2-1-3-17-12(14)15/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKBMHGRNAPJFW-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314774 | |

| Record name | L-Histidyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

77369-21-2 | |

| Record name | L-Histidyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77369-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

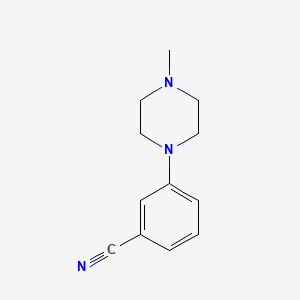

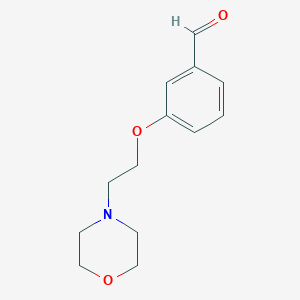

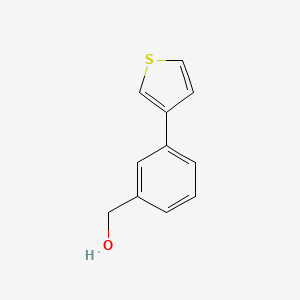

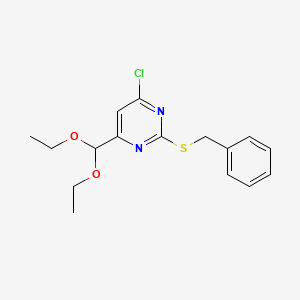

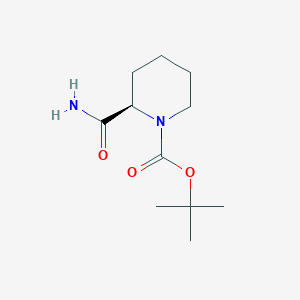

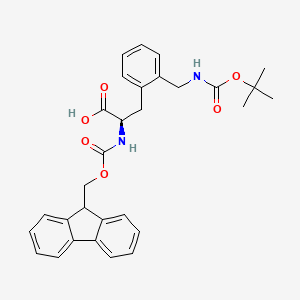

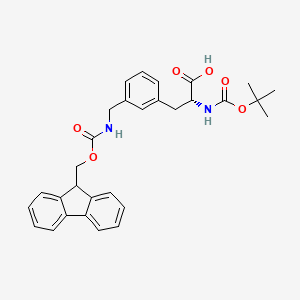

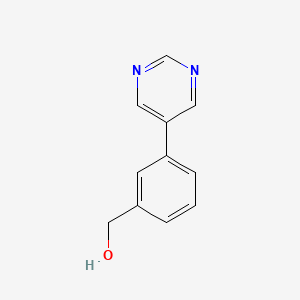

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1336756.png)

![[5-(2-Furyl)isoxazol-3-yl]methanol](/img/structure/B1336760.png)